N-propylquinolin-5-amine
Overview
Description
N-propylquinolin-5-amine is an organic compound with the molecular formula C12H14N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline ring system substituted with a propyl group at the nitrogen atom and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylquinolin-5-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials. These methods can be optimized using various catalysts and reaction conditions to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-propylquinolin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS). .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
N-propylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery
Medicine: Its derivatives are investigated for their potential use as therapeutic agents against various diseases, including malaria and tuberculosis
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-propylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death . Additionally, the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-propylquinolin-5-amine, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Primaquine: Another antimalarial agent with a quinoline core structure
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and pharmacokinetic profiles compared to other quinoline derivatives .
Properties
IUPAC Name |
N-propylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-8-13-11-6-3-7-12-10(11)5-4-9-14-12/h3-7,9,13H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTDNXGYSBDFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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